molecular formula C22H21F3N4O3S3 B2558540 4-(piperidin-1-ylsulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-63-2

4-(piperidin-1-ylsulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2558540
CAS No.: 392301-63-2
M. Wt: 542.61
InChI Key: STMRTYWPKYANJN-UHFFFAOYSA-N
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Description

4-(piperidin-1-ylsulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H21F3N4O3S3 and its molecular weight is 542.61. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity :

    • The synthesis of related compounds, specifically 1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, has been investigated for their antimicrobial activities. These compounds showed promising results against various microbial strains, indicating the potential of similar compounds in antimicrobial applications (Hamama, Gouda, Badr, & Zoorob, 2013).
  • Antituberculosis Activity :

    • Thiazole-aminopiperidine hybrid analogues, which share structural similarities with the compound , have shown effectiveness as inhibitors of Mycobacterium tuberculosis GyrB ATPase. This suggests potential applications in treating tuberculosis (Jeankumar et al., 2013).
  • Anti-arrhythmic Activity :

    • Piperidine-based 1,3-thiazole derivatives have demonstrated significant anti-arrhythmic activity. This is relevant as it highlights the potential cardiovascular applications of compounds containing piperidine and thiadiazole moieties (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
  • Antileishmanial Activity :

    • Compounds structurally similar to the specified chemical, specifically 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, have been studied for their antileishmanial activity. This indicates potential use in treating leishmaniasis, a parasitic disease (Tahghighi et al., 2011).
  • Antipsychotic Agents :

    • Heterocyclic carboxamides, which share structural features with the compound, have been explored as potential antipsychotic agents. This research suggests the possibility of using similar compounds in psychiatric medication (Norman, Navas, Thompson, & Rigdon, 1996).
  • Antineoplastic Applications :

    • Flumatinib, a compound with a piperazine moiety, has been investigated for its role in chronic myelogenous leukemia treatment. This highlights the potential use of related compounds in cancer therapy (Gong, Chen, Deng, & Zhong, 2010).

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S3/c23-22(24,25)17-8-4-15(5-9-17)14-33-21-28-27-20(34-21)26-19(30)16-6-10-18(11-7-16)35(31,32)29-12-2-1-3-13-29/h4-11H,1-3,12-14H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMRTYWPKYANJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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